![molecular formula C17H16N2O3 B11831569 3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]- CAS No. 820238-73-1](/img/structure/B11831569.png)
3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Propoxynaphthalen-1-yl)methylene)pyrazolidine-3,5-dione is a chemical compound that belongs to the class of pyrazolidinediones This compound is characterized by the presence of a naphthalene ring substituted with a propoxy group and a pyrazolidine-3,5-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Propoxynaphthalen-1-yl)methylene)pyrazolidine-3,5-dione typically involves the condensation of 4-propoxynaphthaldehyde with pyrazolidine-3,5-dione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Propoxynaphthalen-1-yl)methylene)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the propoxy group.
Applications De Recherche Scientifique
4-((4-Propoxynaphthalen-1-yl)methylene)pyrazolidine-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-((4-Propoxynaphthalen-1-yl)methylene)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-Methoxynaphthalen-1-yl)methylene)pyrazolidine-3,5-dione
- 4-((4-Ethoxynaphthalen-1-yl)methylene)pyrazolidine-3,5-dione
- 4-((4-Butoxynaphthalen-1-yl)methylene)pyrazolidine-3,5-dione
Uniqueness
4-((4-Propoxynaphthalen-1-yl)methylene)pyrazolidine-3,5-dione is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group may enhance the compound’s solubility in organic solvents and its ability to interact with specific molecular targets. Additionally, the naphthalene ring provides a rigid and planar structure, contributing to the compound’s stability and potential interactions with biological molecules.
Propriétés
Numéro CAS |
820238-73-1 |
|---|---|
Formule moléculaire |
C17H16N2O3 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
4-[(4-propoxynaphthalen-1-yl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H16N2O3/c1-2-9-22-15-8-7-11(12-5-3-4-6-13(12)15)10-14-16(20)18-19-17(14)21/h3-8,10H,2,9H2,1H3,(H,18,20)(H,19,21) |
Clé InChI |
XSXOOSDELNIETI-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NNC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5aR,5bS,7aS,8R,10aS,10bR)-8-Ethynyl-5a,7a-dimethyl-3-phenyl-3,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-e]indazol-8-ol](/img/structure/B11831487.png)
![1-[(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831492.png)
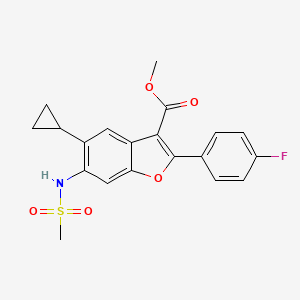
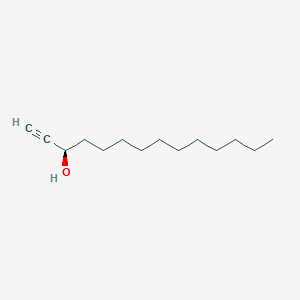
![Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate](/img/structure/B11831504.png)
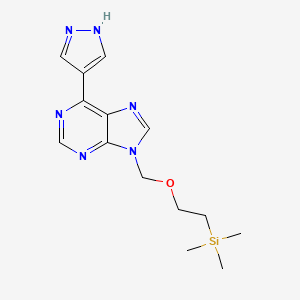


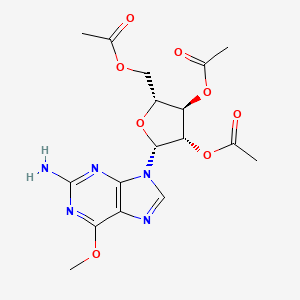

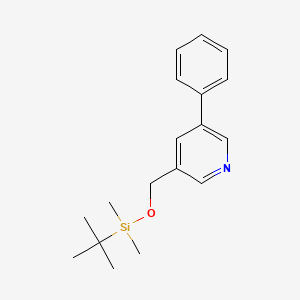
![(3R,5R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine-8-carbaldehyde 1,1-dioxide](/img/structure/B11831541.png)
![(2R,2'S,3R,3'R)-3,3'-di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphol e](/img/structure/B11831555.png)
![bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate](/img/structure/B11831558.png)
